Twisted π-Conformation Enables Polymerization-Induced Emission Enhancement in 2,3-Diphenylthiophene Derivatives
The 2,3-diphenylthiophene core adopts a twisted geometry due to steric hindrance between adjacent phenyl rings, which suppresses competing rosette stacking into columnar supramolecular polymers [1]. In the molecularly dissolved state (CHCl₃), the functionalized derivative exhibits poor emission due to torsion-induced non-radiative decay. However, under methylcyclohexane-rich self-assembly conditions, hydrogen-bonding-driven supramolecular polymerization triggers strongly enhanced emission, forming crystalline nanofibers [1]. This 'polymerization-induced emission' behavior is a direct consequence of the twisted 2,3-substitution pattern and is not observed with planar 2,5-substituted analogs under identical conditions.
| Evidence Dimension | Emission behavior upon supramolecular polymerization |
|---|---|
| Target Compound Data | 2,3-diphenylthiophene-barbiturate derivative: strongly enhanced emission upon polymerization (crystalline nanofiber formation); poor emission in molecularly dissolved state |
| Comparator Or Baseline | Planar π-conjugated molecules (class baseline): typically exhibit emission quenching upon aggregation due to strong π–π stacking |
| Quantified Difference | Qualitative: aggregation-induced emission enhancement vs. aggregation-caused quenching. No direct numeric PLQY comparison available between 2,3- and 2,5-isomers under identical supramolecular polymerization conditions. |
| Conditions | Barbiturate-functionalized 2,3-diphenylthiophene derivative in CHCl₃ (dissolved) vs. methylcyclohexane-rich solvent (self-assembled); room temperature |
Why This Matters
The twisted conformation of 2,3-diphenylthiophene is essential for applications requiring emissive supramolecular assemblies or nanostructured luminescent soft materials where planar analogs would suffer from aggregation-caused quenching.
- [1] Kawaura M, Aizawa T, Takahashi S, Miyasaka H, Sotome H, Yagai S. Fluorescent supramolecular polymers of barbiturate dyes with thiophene-cored twisted π-systems. Chem Sci. 2022;13:1281-1287. View Source
